7-Chloro-1,5-naphthyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,5-naphthyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHHXWBTMJUGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Chloro 1,5 Naphthyridin 3 Ol and Its Analogues
General Synthetic Strategies for 1,5-Naphthyridine (B1222797) Ring Systems
The construction of the 1,5-naphthyridine ring system can be achieved through several strategic approaches, each offering unique advantages in terms of substrate scope and functional group tolerance. researchgate.net These methods primarily involve the formation of the second pyridine (B92270) ring onto a pre-existing pyridine core.
Cyclization Reactions in 1,5-Naphthyridine Synthesis (e.g., Skraup, Gould-Jacobs, Friedländer Adaptations)
Classical condensation and cyclization reactions remain fundamental to the synthesis of 1,5-naphthyridines. mdpi.com These methods typically involve the reaction of a 3-aminopyridine (B143674) derivative with a three-carbon component to construct the second ring.
The Skraup reaction , traditionally used for quinoline (B57606) synthesis, can be adapted for 1,5-naphthyridines by using a 3-aminopyridine as the starting material. mdpi.com The reaction typically employs glycerol (B35011), an acid (like sulfuric acid), and an oxidizing agent. researchgate.net A modified Skraup reaction using m-NO2PhSO3Na as the oxidant has shown higher yields and better reproducibility for some 1,5-naphthyridine syntheses. researchgate.net
The Gould-Jacobs reaction is a versatile method that begins with the condensation of a 3-aminopyridine with a diethyl methylenemalonate derivative, followed by thermal cyclization to afford a 4-hydroxy-1,5-naphthyridine derivative. mdpi.comwikipedia.org This approach is particularly relevant for synthesizing compounds with a hydroxyl group on the newly formed ring. The initial condensation is followed by a thermal cyclization, often carried out at high temperatures in solvents like Dowtherm A or chlorobenzene. researchgate.net
Friedländer adaptations provide another route, involving the condensation of a 3-amino-2-carbonylpyridine derivative with a compound containing a reactive methylene (B1212753) group. This method is a cornerstone for building fused heterocyclic systems. mdpi.comnih.gov
Table 1: Comparison of Classical Cyclization Reactions for 1,5-Naphthyridine Synthesis
| Reaction | Starting Materials | Key Reagents/Conditions | Product Type |
| Skraup Reaction | 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent (e.g., I₂, m-NO₂PhSO₃Na) | Substituted 1,5-Naphthyridines |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl methylenemalonate | High Temperature (e.g., 150-250 °C), Dowtherm A | 4-Hydroxy-1,5-naphthyridine derivatives |
| Friedländer Adaptation | 3-Amino-2-carbonylpyridine, Compound with α-methylene group | Base or Acid catalyst | Fused 1,5-Naphthyridines |
Inter- and Intramolecular Cycloaddition Processes (e.g., Povarov Reaction, Aza-Diels-Alder)
Cycloaddition reactions offer a powerful and often stereoselective means of constructing the 1,5-naphthyridine skeleton, typically yielding partially or fully saturated ring systems that can be subsequently aromatized. researchgate.net
The Povarov reaction , a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition of an imine (generated in situ from a 3-aminopyridine and an aldehyde) with an electron-rich alkene. researchgate.net This Lewis acid-catalyzed process can lead to the formation of tetrahydro-1,5-naphthyridine derivatives with good control over stereochemistry. researchgate.net
Intramolecular aza-Diels-Alder reactions have also been employed, where the diene and dienophile are tethered within the same molecule, providing an efficient pathway to fused 1,5-naphthyridine systems. nih.gov These reactions often proceed with high regio- and stereoselectivity.
Palladium-Mediated Coupling Reactions (e.g., Heck Reaction)
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation in the synthesis of complex heterocyclic systems, including 1,5-naphthyridines. researchgate.net
The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov In the context of 1,5-naphthyridine synthesis, this can be applied by starting with a halogenated pyridine derivative. For example, a 2-bromo-3-aminopyridine can undergo a Heck reaction with an acrylate, followed by an intramolecular cyclization to yield a 1,5-naphthyridinone. mdpi.com This strategy allows for the pre-functionalization of the pyridine ring before the formation of the bicyclic system.
Table 2: Overview of Palladium-Catalyzed Heck Reaction in Naphthyridine Synthesis
| Step | Description | Reactants | Catalyst/Reagents |
| 1. Coupling | Heck cross-coupling | Halogenated aminopyridine, Alkene (e.g., methyl acrylate) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base |
| 2. Cyclization | Intramolecular ring closure | Product from Step 1 | Acid (e.g., AcOH), Phosphine (B1218219) (e.g., PBu₃) |
Photoredox-Catalyzed Hydroaminoalkylation (HAA) Approaches for Related Naphthyridines
While not yet specifically documented for 7-Chloro-1,5-naphthyridin-3-ol, photoredox catalysis represents a cutting-edge strategy for the functionalization of N-heterocycles under mild conditions. Hydroaminoalkylation (HAA) reactions, in particular, allow for the addition of amine-containing fragments to alkenes. This methodology leverages visible light to generate radical intermediates from N-arylamines, which can then add to vinylarenes. This approach has been successfully applied to on-DNA library synthesis, demonstrating its compatibility with complex molecular scaffolds. The extension of such methods to naphthyridine precursors could provide novel routes for derivatization.
Targeted Synthesis of this compound
The synthesis of the specifically substituted this compound requires a strategic selection of precursors and reaction conditions to ensure the correct placement of the chloro and hydroxyl functionalities.
Precursor Synthesis and Functionalization Leading to the 1,5-Naphthyridine Core
A logical and established approach for the synthesis of this compound is the application of the Gould-Jacobs reaction. mdpi.comwikipedia.org This strategy builds the second pyridine ring onto a pre-functionalized pyridine precursor.
The key starting material for this synthesis would be 5-chloro-3-aminopyridine . This precursor contains the chlorine atom at the desired position (which will become position 7 on the naphthyridine ring) and the amino group necessary for the cyclization reaction.
The synthesis would proceed via the following proposed steps:
Condensation: 5-chloro-3-aminopyridine would be reacted with a suitable diethyl malonate derivative, such as diethyl ethoxymethylenemalonate. This reaction involves the nucleophilic attack of the amino group on the malonate derivative, followed by the elimination of ethanol (B145695) to form an enamine intermediate, a substituted anilidomethylenemalonate. wikipedia.org
Thermal Cyclization: The intermediate formed in the first step is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular 6-electron cyclization, followed by the elimination of a second molecule of ethanol, to form the bicyclic ring system. mdpi.com This cyclization directly yields a 4-hydroxy-1,5-naphthyridine structure. In this specific case, the product would be ethyl 7-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate. The "4-hydroxy" designation here corresponds to the "3-ol" in the target compound's name due to tautomerization and numbering conventions.
Saponification and Decarboxylation: The resulting ester is typically hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (B78521). Subsequent heating of the carboxylic acid in an acidic medium or at high temperature leads to decarboxylation, removing the carboxyl group at the 3-position to yield the final target compound, this compound (which exists in tautomeric equilibrium with 7-Chloro-1,5-naphthyridin-3(4H)-one).
This synthetic route leverages a well-established reaction pathway and commercially available or readily synthesized precursors, making it a highly plausible method for the targeted synthesis of this compound.
Introduction of the Chloro Substituent at Position 7
The installation of a chlorine atom at the 7-position of the 1,5-naphthyridine ring is a critical step in the synthesis of the target compound. This transformation can be approached through direct chlorination or, more commonly, from oxygenated precursors.
Direct C-H chlorination of unactivated heteroaromatic systems is often challenging due to issues with reactivity and regioselectivity. While general methods for selective monochlorination of aromatic compounds exist, specific examples of direct chlorination of a generic 1,5-naphthyridine at the 7-position are not extensively documented in the reviewed literature. rsc.org
One potential strategy for direct chlorination involves the activation of the 1,5-naphthyridine ring through N-oxidation. The reaction of 1,5-naphthyridine with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), can form the corresponding N-oxide. This intermediate can then be treated with phosphoryl chloride (POCl₃) to yield a mixture of chlorinated 1,5-naphthyridines. nih.gov This method, however, proceeds through an activated intermediate rather than a direct C-H bond functionalization.
A more prevalent and reliable method for introducing a chloro group at the 7-position involves the conversion of a corresponding oxygenated precursor, such as a 1,5-naphthyridin-7(8H)-one or a 7-hydroxy-1,5-naphthyridine. These precursors can be synthesized through various cyclization strategies. nih.gov
The conversion of the hydroxyl or oxo group to a chloro substituent is typically achieved using standard chlorinating agents. Phosphoryl chloride (POCl₃) is a widely used reagent for this transformation. nih.govnih.gov The reaction generally involves heating the oxygenated precursor with neat POCl₃ or in a suitable high-boiling solvent. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can also facilitate this conversion. nih.gov
For instance, the chlorination of 1,5-naphthyridine-4(1H)-one derivatives to their corresponding 4-chloro-1,5-naphthyridines is a well-established procedure. nih.gov By analogy, a 1,5-naphthyridin-7(8H)-one would serve as a suitable precursor for the synthesis of the 7-chloro-1,5-naphthyridine moiety. The general reaction is depicted below:
General Reaction for Chlorination of Hydroxy-1,5-naphthyridines
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 1,5-Naphthyridin-7(8H)-one | POCl₃ | 7-Chloro-1,5-naphthyridine | nih.gov |
This method is advantageous due to the accessibility of the oxygenated precursors and the high efficiency of the chlorination reaction.
Introduction of the Hydroxyl Group at Position 3
The introduction of a hydroxyl group at the 3-position of the 1,5-naphthyridine core can be accomplished through several synthetic routes, including hydrolysis of halogenated precursors, direct hydroxylation, or by incorporating the hydroxyl functionality during the ring-forming cyclization process.
The hydrolysis of a 3-halo-1,5-naphthyridine, such as 3-bromo- (B131339) or 3-chloro-1,5-naphthyridine, represents a straightforward approach to obtaining the corresponding 3-hydroxy derivative. This reaction is a nucleophilic aromatic substitution where a halide is displaced by a hydroxide ion. chemistrystudent.comchemguide.co.uk
The reaction is typically carried out by heating the halogenated precursor with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemguide.co.uk The reactivity of the halogen towards substitution follows the order I > Br > Cl > F. Therefore, a 3-bromo-1,5-naphthyridine (B97392) would be expected to undergo hydrolysis more readily than its chloro analogue. While this is a general principle in nucleophilic aromatic substitution, specific documented examples of the hydrolysis of a 3-halo-1,5-naphthyridine to yield 1,5-naphthyridin-3-ol (B169152) were not prominent in the reviewed literature.
The direct C-H hydroxylation of heteroaromatic compounds is a synthetically attractive but often challenging transformation. It typically requires harsh reaction conditions or the use of specialized catalytic systems. rsc.orgnih.govresearchgate.net For the 1,5-naphthyridine system, the electronic properties of the ring influence the regioselectivity of such reactions. Electrophilic attack, which could be a pathway for some hydroxylation reactions, would be expected to occur at positions meta to the ring nitrogens. However, achieving selective hydroxylation at the 3-position via direct C-H functionalization is not a commonly reported method and would likely require a tailored catalytic approach. The development of such a direct hydroxylation would be a significant advancement in 1,5-naphthyridine chemistry.
A highly effective and convergent strategy for the synthesis of 3-hydroxy-1,5-naphthyridines involves the construction of the naphthyridine ring system using precursors that already contain the hydroxyl functionality or a latent form of it. nih.gov
One notable example is the synthesis of a 3-hydroxy-1,5-naphthyridinone derivative through a cyclization process. This method involves the treatment of a substituted pyridine with diethyl oxalate. The resulting intermediate undergoes a subsequent reduction of both the nitro and carbonyl groups, which is followed by a concomitant lactamization to form the 3-hydroxy-1,5-naphthyridinone core. nih.gov This approach is particularly useful as it builds the desired functionality directly into the heterocyclic framework.
Example of Cyclization to form a 3-Hydroxy-1,5-naphthyridinone
| Starting Material | Key Reagents | Intermediate Steps | Final Product | Reference |
|---|
This cyclization strategy offers a powerful tool for the regioselective synthesis of 3-hydroxy-1,5-naphthyridine analogues, providing a clear pathway to the desired oxygenated scaffold.
Synthesis of Key Structural Analogues and Isomers for Comparative Research
The synthesis of structural analogues and isomers of this compound is crucial for comparative research, enabling a deeper understanding of structure-activity relationships. Methodologies for preparing chlorinated, hydroxylated, and other halogenated or substituted 1,5-naphthyridine derivatives often involve multi-step sequences starting from substituted pyridines.
Chlorinated 1,5-Naphthyridine Derivatives
The introduction of a chlorine atom at various positions of the 1,5-naphthyridine scaffold can be achieved through several synthetic strategies. A common approach involves the conversion of a hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For instance, 1,5-naphthyridin-2(1H)-ones can be converted into their corresponding 2-chloro-1,5-naphthyridine (B1368886) derivatives. nih.gov This strategy is exemplified by the preparation of 2-chloro-1,5-naphthyridine from 1,5-naphthyridine-2(1H)-one. nih.gov
Another strategy involves the use of a substituted aminopyridine as a starting material. For example, the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone (B74370) in the presence of a catalyst like montmorillonite (B579905) K10 can yield a chlorinated 1,5-naphthyridine derivative. nih.gov Furthermore, regioselective metalation using TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can introduce substituents at specific positions, which can then be converted to a chloro group if required. nih.gov
A specific example of a chlorinated analogue is the synthesis of 7-chloro-4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile, which has been prepared using both microwave-assisted and conventional heating methods in Dowtherm-A from appropriate precursors. researchgate.net
Table 1: Synthesis of Chlorinated 1,5-Naphthyridine Derivatives
| Derivative | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 2-Chloro-1,5-naphthyridine | Chlorination of 1,5-naphthyridin-2(1H)-one | POCl₃ or PCl₅ | nih.gov |
| Substituted Chloro-1,5-naphthyridine | Cyclization from 2-chloro-3,5-diaminopyridine | Hexafluoroacetylacetone, Montmorillonite K10 | nih.gov |
| 7-Chloro-4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile | Microwave-assisted or conventional heating | Substituted aminopyridine and a suitable cyclizing agent | researchgate.net |
Hydroxylated 1,5-Naphthyridine Derivatives
The synthesis of hydroxylated 1,5-naphthyridines often utilizes cyclization reactions of substituted 3-aminopyridines. The Gould-Jacobs reaction, for instance, involves the reaction of a 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization to afford a 4-hydroxy-1,5-naphthyridine derivative. nih.gov Another important method is the Conrad-Limpach reaction, which can be adapted using Meldrum's acid and a 3-aminopyridine derivative, followed by heat-assisted intramolecular cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether to yield hydroxylated 1,5-naphthyridinones. nih.gov
For example, the synthesis of 8-hydroxy-1,5-naphthyridines has been accomplished through the reaction of 3-aminopyridine derivatives with Meldrum's acid, which initially forms an enamine intermediate that subsequently cyclizes upon heating. nih.gov Similarly, starting from 6-methoxy-3-aminopyridine, 2-hydroxy-6-methyl-1,5-naphthyridine has been prepared. nih.gov
Table 2: Synthesis of Hydroxylated 1,5-Naphthyridine Derivatives
| Derivative | Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 4-Hydroxy-1,5-naphthyridines | Gould-Jacobs reaction | 3-Aminopyridine, Diethyl methylenemalonate, Thermal cyclization | nih.gov |
| 8-Hydroxy-1,5-naphthyridinones | Conrad-Limpach with Meldrum's acid | 3-Aminopyridine derivative, Meldrum's acid, Dowtherm A/Diphenyl ether (heat) | nih.gov |
| 2-Hydroxy-6-methyl-1,5-naphthyridine | Cyclization from 6-methoxy-3-aminopyridine | Acetaldehyde | nih.gov |
Other Halogenated and Substituted Naphthyridine Scaffold Variants
The synthesis of other halogenated and substituted 1,5-naphthyridine variants often employs modern cross-coupling reactions and regioselective functionalization techniques. For instance, bromination of the 1,5-naphthyridine core can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS) to provide valuable intermediates for further functionalization. nih.gov
Palladium-mediated cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools for introducing various substituents. nih.gov For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction with methyl acrylate, followed by cyclization. nih.gov Similarly, the Stille cross-coupling has been used to construct the 1,5-naphthyridine ring system. nih.gov
Furthermore, regioselective metalation has been extensively studied, allowing for the introduction of a wide range of functional groups at specific positions of the 1,5-naphthyridine scaffold. nih.gov Nucleophilic aromatic substitution (SNAr) on halo-substituted naphthyridines is another common method to introduce diverse functionalities, such as amino and alkoxy groups. acs.org
Table 3: Synthesis of Other Substituted 1,5-Naphthyridine Variants
| Derivative Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Bromo-1,5-naphthyridines | Direct Bromination | Use of Br₂/AcOH or NBS for introducing bromine. | nih.gov |
| Functionalized 1,5-naphthyridinones | Heck Reaction and Cyclization | Palladium-catalyzed C-C bond formation. | nih.gov |
| Substituted 1,5-naphthyridines | Stille Cross-Coupling | Tin-based reagents for C-C bond formation. | nih.gov |
| Amino- and Alkoxy-1,5-naphthyridines | Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide with a nucleophile. | acs.org |
Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors
Understanding the reaction mechanisms involved in the synthesis of this compound and its precursors is fundamental for optimizing reaction conditions and controlling selectivity. Key cyclization reactions for forming the 1,5-naphthyridine core include the Skraup, Friedländer, and Povarov reactions.
Reaction Pathway Elucidation for Key Cyclizations
Skraup Reaction: The Skraup synthesis is a classic method for preparing quinolines and can be adapted for 1,5-naphthyridines starting from a 3-aminopyridine, glycerol, sulfuric acid, and an oxidizing agent. nih.govwikipedia.org The mechanism is believed to involve the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine. nih.gov Subsequent cyclization and oxidation lead to the formation of the 1,5-naphthyridine ring. nih.gov Studies on the Skraup-Doebner-Von Miller quinoline synthesis have proposed a fragmentation-recombination mechanism, which may also be relevant to the formation of naphthyridines. nih.gov
Friedländer Annulation: The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgresearchgate.net For 1,5-naphthyridines, this would typically involve a 3-amino-4-formylpyridine or a 3-amino-4-acylpyridine. The mechanism can proceed through two main pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org The reaction is often catalyzed by acids or bases. researchgate.net
Povarov Reaction: The Povarov reaction is a [4+2] cycloaddition (aza-Diels-Alder) used to synthesize tetrahydroquinolines and can be extended to tetrahydro-1,5-naphthyridines. nih.gov This reaction typically involves an imine (formed from an amine and an aldehyde) and an electron-rich alkene. nih.gov The reaction is often catalyzed by a Lewis acid and proceeds through a stepwise or concerted mechanism to form the heterocyclic ring with control over stereochemistry. nih.govmdpi.com
Understanding Regio- and Stereoselectivity in Naphthyridine Formation
Regioselectivity: The regioselectivity in the synthesis of substituted 1,5-naphthyridines is a critical aspect, particularly when introducing multiple substituents. researchgate.net In the Skraup reaction, the regioselectivity is determined by the position of the amino group on the starting pyridine ring. For a 3-aminopyridine, the cyclization will lead to the 1,5-naphthyridine skeleton. nih.gov
In the Friedländer synthesis, if an unsymmetrical ketone is used, a mixture of regioisomers can be formed. researchgate.net The regioselectivity can be influenced by the reaction conditions and the nature of the catalyst. researchgate.net The development of regioselective metalation techniques has also provided a powerful tool for the controlled functionalization of the 1,5-naphthyridine ring system. nih.gov
Stereoselectivity: The Povarov reaction is particularly notable for its potential to control stereochemistry, leading to the formation of chiral centers in the resulting tetrahydro-1,5-naphthyridine ring. nih.gov The reaction can proceed through endo or exo transition states, and the choice of catalyst and reaction conditions can influence the diastereoselectivity of the product. nih.govmdpi.com For example, the Lewis acid-catalyzed Povarov reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives has been shown to proceed through endo intermediates in a regio- and stereoselective manner. nih.gov
Reactivity and Derivatization Studies of the 7 Chloro 1,5 Naphthyridin 3 Ol Core
Nucleophilic Substitution Reactions Involving the Chloro Moiety
The chlorine atom at the 7-position of the 1,5-naphthyridine (B1222797) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the bicyclic system activates the chloro substituent towards attack by various nucleophiles.
The displacement of the chloro group by nitrogen nucleophiles is a common strategy to introduce diverse functionalities. It is anticipated that 7-chloro-1,5-naphthyridin-3-ol would react with a range of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to yield the corresponding 7-amino-1,5-naphthyridin-3-ol derivatives. These reactions are typically carried out in the presence of a base and often at elevated temperatures.
Table 1: Predicted Amination Reactions of this compound
| Nitrogen Nucleophile | Product |
|---|---|
| Ammonia | 7-Amino-1,5-naphthyridin-3-ol |
| Piperidine | 7-(Piperidin-1-yl)-1,5-naphthyridin-3-ol |
| Aniline | 7-(Phenylamino)-1,5-naphthyridin-3-ol |
Note: The reactions presented in this table are predictive and based on the general reactivity of chloro-naphthyridines.
Oxygen and sulfur nucleophiles can also displace the chloro group to form ethers and thioethers, respectively. Reactions with alkoxides (such as sodium methoxide (B1231860) or ethoxide) would lead to the corresponding 7-alkoxy-1,5-naphthyridin-3-ols. Similarly, treatment with thiolates (e.g., sodium thiomethoxide) is expected to yield 7-(methylthio)-1,5-naphthyridin-3-ol. mdpi.com
Table 2: Predicted Alkoxylation and Thiolation Reactions
| Nucleophile | Product |
|---|---|
| Sodium methoxide | 7-Methoxy-1,5-naphthyridin-3-ol |
| Sodium ethoxide | 7-Ethoxy-1,5-naphthyridin-3-ol |
Note: The reactions presented in this table are predictive and based on the general reactivity of chloro-naphthyridines.
The introduction of a carbon-based substituent can be achieved through reactions with carbon nucleophiles. For instance, cyanation can be accomplished using a cyanide salt, such as potassium or sodium cyanide, often facilitated by a palladium catalyst. This would yield 7-cyano-1,5-naphthyridin-3-ol, a versatile intermediate for further transformations. Other carbon nucleophiles, like organometallic reagents, could potentially be used in cross-coupling reactions to introduce alkyl or aryl groups at the 7-position.
Table 3: Predicted Carbon Nucleophile Addition Reactions
| Nucleophile/Reagent | Product |
|---|---|
| Potassium cyanide | 7-Cyano-1,5-naphthyridin-3-ol |
Note: The reactions presented in this table are predictive and based on the general reactivity of chloro-naphthyridines.
Electrophilic Reactions on the Hydroxylated and Naphthyridine Ring System
The presence of a hydroxyl group and the aromatic naphthyridine ring allows for various electrophilic reactions, leading to further derivatization.
The hydroxyl group at the 3-position can be readily functionalized. Etherification can be achieved by reaction with alkyl halides in the presence of a base, leading to the formation of 3-alkoxy-7-chloro-1,5-naphthyridines. Esterification can be carried out using acyl chlorides or acid anhydrides to produce the corresponding esters.
Table 4: Predicted Functionalization of the Hydroxyl Group
| Reagent | Reaction Type | Product |
|---|---|---|
| Methyl iodide | Etherification | 7-Chloro-3-methoxy-1,5-naphthyridine |
Note: The reactions presented in this table are predictive and based on the general reactivity of hydroxylated naphthyridines.
Electrophilic aromatic substitution on the 1,5-naphthyridine ring is generally challenging due to the deactivating effect of the nitrogen atoms. However, under forcing conditions, reactions such as nitration or halogenation may be possible. The directing effects of the existing chloro and hydroxyl groups would influence the position of substitution. The hydroxyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The interplay of these effects, along with the inherent reactivity of the naphthyridine core, would determine the regiochemical outcome of any potential electrophilic substitution. It is important to note that such reactions may require careful optimization to achieve selectivity and avoid side reactions.
Cross-Coupling Reactions for Advanced Functionalization
The this compound scaffold serves as a valuable platform for molecular elaboration through palladium-catalyzed cross-coupling reactions. The presence of a reactive chlorine atom at the C7-position allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized derivatives.
Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com For chloro-substituted heteroaromatics like this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or alkenyl substituents at the C7-position.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar chloro-naphthyridine systems is well-established. nih.gov For instance, the Suzuki-Miyaura coupling of 2-chloro-1,5-naphthyridines with various boronic acids has been successfully employed to synthesize more complex derivatives. nih.gov The general mechanism involves the oxidative addition of the chloro-naphthyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reaction conditions for such couplings typically require a palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. yonedalabs.com The presence of the hydroxyl group at the C3-position might necessitate protection prior to the coupling reaction to avoid potential side reactions or catalyst deactivation, although in some cases, the reaction may proceed without it.
Below is a representative table of conditions often employed for Suzuki-Miyaura reactions on related chloro-heteroaromatic substrates.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-110 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 70-90 | 85-97 |
Buchwald-Hartwig Amination and Other Carbon-Heteroatom Couplings
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl or heteroaryl halides and amines. wikipedia.orgjk-sci.com This reaction is of significant importance in medicinal chemistry for the synthesis of arylamines. The chloro group at the C7-position of this compound is a suitable handle for this transformation, allowing for the introduction of a wide range of primary and secondary amines.
The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction, particularly with less reactive aryl chlorides. jk-sci.com Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, have shown high efficacy in the amination of challenging chloro-heteroaromatic substrates. acsgcipr.org
Commonly used bases include strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (B84403) (K₃PO₄). jk-sci.com The reaction is typically carried out in anhydrous, aprotic solvents like toluene, dioxane, or THF. acsgcipr.org
Beyond C-N bond formation, the palladium-catalyzed methodology can be extended to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, coupling the this compound core with alcohols, phenols, or thiols. These related reactions, often referred to as Buchwald-Hartwig etherification or thiation, expand the synthetic utility of the scaffold for creating diverse derivatives.
A summary of typical conditions for Buchwald-Hartwig amination on related chloro-heteroaromatic compounds is provided in the table below.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 90-120 |
| [Pd(NHC)] complexes | (NHC) | LHMDS | THF | 70-100 |
Metal Complex Formation with this compound and its Derivatives
The 1,5-naphthyridine ring system is a well-known ligand in coordination chemistry, capable of binding to metal ions through its two nitrogen atoms. chemimpex.com The specific structure of this compound, featuring a hydroxyl group in proximity to one of the nitrogen atoms, suggests a potential for more complex coordination behavior, including chelation.
Chelation Behavior and Coordination Modes
The 1,5-naphthyridine core can act as a monodentate ligand, coordinating to a single metal center through one of its nitrogen atoms. It can also function as a bridging ligand, linking two metal centers, with each nitrogen atom coordinating to a different metal. nih.govresearchgate.net This bridging capability allows for the construction of polynuclear complexes and coordination polymers. researchgate.net
The presence of the 3-hydroxyl group in this compound introduces the possibility of it acting as a bidentate chelating ligand. Upon deprotonation, the resulting alkoxide can coordinate to a metal center in conjunction with the adjacent nitrogen atom (N1), forming a stable five-membered chelate ring. This N,O-bidentate coordination mode is common for ligands containing a hydroxyl group ortho to a coordinating nitrogen atom, such as 8-hydroxyquinoline. Transition metal complexes with hydroxypyridine-based ligands have been extensively studied, highlighting the stability of such chelation. nih.gov
Therefore, this compound and its derivatives can exhibit several coordination modes:
Monodentate: Coordination through either N1 or N5.
Bridging Bidentate: Coordination through N1 and N5 to two different metal centers.
Chelating Bidentate: Coordination through the N1 nitrogen and the deprotonated oxygen of the 3-hydroxyl group to the same metal center.
The preferred coordination mode will depend on factors such as the nature of the metal ion, the reaction stoichiometry, the solvent, and the presence of other competing ligands.
Synthesis and Characterization of Organometallic Complexes
The synthesis of organometallic complexes with 1,5-naphthyridine-based ligands is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. For this compound, the formation of chelate complexes would likely involve the use of a base to facilitate the deprotonation of the hydroxyl group.
For example, reacting this compound with a metal acetate (M(OAc)₂) could lead to the formation of a neutral complex of the type M(7-chloro-1,5-naphthyridin-3-olate)₂, where the ligand acts as a bidentate N,O-donor.
The characterization of such organometallic complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N and C-O bonds. The disappearance of the O-H stretching band would indicate deprotonation and coordination of the hydroxyl group.
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the complex in solution. Coordination to a metal center typically causes significant shifts in the resonances of the ligand's protons and carbons.
UV-Vis Spectroscopy: Can reveal information about the electronic transitions within the complex, which are often sensitive to the coordination environment of the metal ion.
X-ray Crystallography: Provides unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.
Mass Spectrometry: Confirms the molecular weight and composition of the complex.
While specific organometallic complexes of this compound are not widely reported, the synthesis of europium(III) complexes with diphenylphosphoryl-substituted 1,5-naphthyridines demonstrates the utility of this scaffold in forming stable metal complexes. nih.gov The study of such complexes is crucial for applications in areas like catalysis, materials science, and bioinorganic chemistry. nih.govencyclopedia.pub
Spectroscopic and Structural Characterization Methodologies in Naphthyridine Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including naphthyridine derivatives. nih.gov It provides granular insight into the chemical environment of individual nuclei, primarily ¹H and ¹³C.
For 7-Chloro-1,5-naphthyridin-3-ol, ¹H NMR spectroscopy would reveal distinct signals for each aromatic proton, with their chemical shifts and coupling constants providing information about their relative positions on the naphthyridine core. The proton of the hydroxyl group would likely appear as a broad singlet. Similarly, ¹³C NMR spectroscopy would show unique resonances for each carbon atom in the molecule, confirming the carbon framework. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ (Note: These are predicted values based on the analysis of similar naphthyridine structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.5 | - |
| C-2 | - | ~145 |
| C-3 | - | ~155 (C-OH) |
| H-4 | ~7.8 | - |
| C-4 | - | ~115 |
| C-4a | - | ~140 |
| H-6 | ~8.2 | - |
| C-6 | - | ~150 |
| C-7 | - | ~148 (C-Cl) |
| H-8 | ~8.8 | - |
| C-8 | - | ~120 |
| C-8a | - | ~152 |
| OH | ~10.0 (broad) | - |
While 1D NMR provides foundational data, multi-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as between H-2 and H-4, and between H-6 and H-8, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of carbon signals based on the known assignments of their attached protons. For instance, the signal for H-4 would correlate with the signal for C-4.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. For example, the hydroxyl proton could show a correlation to C-3 and C-4, while H-8 might show correlations to C-7 and C-8a, confirming the placement of the chloro and hydroxyl substituents.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. europeanpharmaceuticalreview.com Different polymorphs can exhibit varying physical properties. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing these different solid forms. nih.govresearchgate.net
SS-NMR can distinguish between polymorphs of this compound by detecting subtle differences in the chemical shifts of ¹³C and ¹⁵N nuclei that arise from variations in molecular packing and intermolecular interactions in the crystal lattice. semanticscholar.orgrsc.org This technique is complementary to powder X-ray diffraction and can provide detailed information about the local molecular environment within each polymorphic form. europeanpharmaceuticalreview.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
For this compound, IR and Raman spectra would display distinct bands corresponding to its specific functional groups.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on general spectroscopic data. Actual experimental values may vary.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H (hydroxyl) | Stretching | 3400 - 3200 (broad) | Strong (IR) |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium (IR, Raman) |
| C=N / C=C (naphthyridine ring) | Stretching | 1620 - 1450 | Strong (IR, Raman) |
| C-O (hydroxyl) | Stretching | 1260 - 1200 | Strong (IR) |
| C-Cl (chloro) | Stretching | 800 - 600 | Medium (IR) |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region of the IR spectrum would be strong evidence for the hydroxyl group, with the broadening indicative of hydrogen bonding. ekb.eg The aromatic C=C and C=N stretching vibrations within the naphthyridine core would appear in the fingerprint region (1620-1450 cm⁻¹). researchgate.net
The hydroxyl group in this compound is capable of forming intermolecular hydrogen bonds, particularly in the solid state. These interactions significantly influence the position and shape of the O-H stretching band in the IR spectrum. nasa.govresearchgate.net The formation of hydrogen bonds typically causes the O-H band to shift to a lower frequency (a red shift) and become significantly broader compared to a non-hydrogen-bonded "free" hydroxyl group. researchgate.netyoutube.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network within the crystal structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula: C₈H₅ClN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms its exact mass and elemental composition.
Due to the presence of chlorine, the molecular ion peak would appear as a characteristic isotopic pattern, with two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity.
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The analysis of these fragments helps to confirm the molecular structure.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Note: These are predicted fragmentation pathways. Actual fragmentation can be more complex.)
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Plausible Neutral Loss |
| 180 | [M]⁺ | - |
| 152 | [M - CO]⁺ | Carbon monoxide (CO) |
| 145 | [M - Cl]⁺ | Chlorine radical (Cl•) |
| 117 | [M - Cl - CO]⁺ | Cl• and CO |
Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. libretexts.org For this compound, expected fragmentations would include the loss of a chlorine radical (M-35), the elimination of carbon monoxide (M-28) from the hydroxyl-bearing ring, and subsequent cleavages of the heterocyclic ring system. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically with sub-ppm accuracy, HRMS allows for the calculation of a unique molecular formula. For this compound, with a molecular formula of C₈H₅ClN₂O, the expected exact mass can be calculated and compared with the experimentally determined value.
The high-resolution capability of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is crucial for distinguishing between ions with very similar nominal masses. This precision is vital in confirming the presence of chlorine, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be clearly resolved in the mass spectrum, providing further confidence in the assigned structure.
Table 1: Theoretical Isotopic m/z Values for [M+H]⁺ of this compound (C₈H₆ClN₂O⁺)
| Ion Formula | m/z (Theoretical) | Relative Abundance (%) |
| C₈H₆³⁵ClN₂O⁺ | 181.0163 | 100.0 |
| C₈H₆³⁷ClN₂O⁺ | 183.0134 | 32.0 |
Note: This table is generated based on theoretical isotopic abundances and exact masses of the elements.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within a molecule. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID).
The resulting fragmentation pattern would be characteristic of the 1,5-naphthyridine (B1222797) core and the specific substitution pattern. Common fragmentation pathways for such heterocyclic systems often involve the loss of small neutral molecules. For this compound, expected fragmentations could include the loss of CO, HCl, or HCN, providing evidence for the presence of the hydroxyl and chloro substituents, as well as the nitrogen-containing heterocyclic rings. The analysis of these fragmentation patterns allows for the differentiation between isomers and provides a high degree of confidence in the structural assignment.
Table 2: Plausible MS/MS Fragmentations for the [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |
| 181.0163 | CO | 153.0218 |
| 181.0163 | HCl | 144.0451 |
| 153.0218 | HCN | 126.0212 |
Note: The fragmentation pathways are predictive and would require experimental verification.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if applicable for analogues)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of closely related analogues provides invaluable insight into molecular geometry, bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of a novel 1,5-naphthyridine derivative has been determined in a complex with a biological receptor, revealing key binding interactions. nih.gov
For a molecule like this compound, X-ray crystallography would confirm the planarity of the naphthyridine ring system. Furthermore, it would elucidate the crystal packing, which is likely to be influenced by hydrogen bonding involving the hydroxyl group and potentially weak interactions involving the chlorine atom and the nitrogen atoms of the naphthyridine core. Understanding these intermolecular forces is crucial for predicting the solid-state properties of the material. As this compound is achiral, the determination of absolute stereochemistry is not applicable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore, which in this case is the substituted 1,5-naphthyridine ring system.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the nature and position of the substituents. The chloro and hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,5-naphthyridine core due to their electronic effects on the conjugated system. The spectrum is typically recorded in a suitable solvent, and the polarity of the solvent can also influence the position of the absorption bands.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Electronic Transition | Expected λmax Range (nm) |
| π → π* | 250 - 400 |
Note: The expected range is an estimation based on the general behavior of similar aromatic heterocyclic systems.
Biological Activities and Mechanistic Insights of 7 Chloro 1,5 Naphthyridin 3 Ol Derivatives Strictly Excluding Clinical Human Trial Data and Dosage/administration, Focus on Mechanisms and in Vitro/non Human in Vivo .
General Biological Significance of Naphthyridine Derivatives
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.com This structural framework is a key pharmacophore, granting these molecules a wide spectrum of biological activities. researchgate.net Naphthyridine derivatives, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. nih.govnih.gov
The biological activities associated with the naphthyridine scaffold are extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. researchgate.net Their applications have also been explored in treating cardiovascular conditions, central nervous system disorders, and hormonal diseases. nih.gov The versatility of the naphthyridine core allows for chemical modifications that can modulate its biological effects, making it an attractive template for drug discovery and development. nih.gov The first derivative to be introduced into clinical practice was nalidixic acid, an antibacterial agent, which paved the way for the development of numerous other analogues. mdpi.com
Antimicrobial Research
The antimicrobial properties of naphthyridine derivatives are well-documented, with research focusing on their efficacy against a range of bacterial and fungal pathogens.
Derivatives of the naphthyridine scaffold have demonstrated significant potential as antibacterial agents. A primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, naphthyridine derivatives disrupt these essential cellular processes, leading to bacterial cell death. mdpi.com This mechanism is shared by the well-known quinolone class of antibiotics, to which some naphthyridines are structurally related. mdpi.com For instance, enoxacin, a 1,8-naphthyridine (B1210474) derivative, effectively blocks bacterial DNA replication by binding to DNA gyrase. mdpi.com
While research specifically on 7-Chloro-1,5-naphthyridin-3-ol is limited, studies on related structures provide insight. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde has shown high activity against Streptococcus pyogenes and moderate activity against Escherichia coli. mdpi.com The inhibition of bacterial topoisomerases remains a key proposed mechanism for the broad-spectrum antibacterial activity observed in the 1,5-naphthyridine (B1222797) series. nih.gov
Table 1: Examples of Antibacterial Activity in Naphthyridine Derivatives
| Compound Class | Target Organism(s) | Proposed Mechanism of Action | Reference |
| 1,5-Naphthyridine Analogs | Gram-positive and Gram-negative bacteria | Inhibition of bacterial DNA gyrase and topoisomerase IV | nih.gov |
| Nalidixic Acid (1,8-Naphthyridine) | Gram-negative bacteria | Inhibition of DNA gyrase subunit A | mdpi.com |
| Enoxacin (1,8-Naphthyridine) | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase | mdpi.com |
| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | S. pyogenes, E. coli | Not specified, likely topoisomerase inhibition | mdpi.com |
Certain naphthyridine derivatives have also been evaluated for their antifungal properties. For example, some imidazo[1,2-a] mdpi.comkuleuven.benaphthyridine derivatives have demonstrated high activity against Candida metapsilosis and Aspergillus niger, comparable to the standard drug griseofulvin. mdpi.com Similarly, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives showed in vitro antifungal activity against A. niger and C. albicans. nih.gov
The precise mechanisms of antifungal action for many naphthyridine derivatives are not as extensively characterized as their antibacterial counterparts. However, potential mechanisms can be inferred from related heterocyclic compounds. For instance, the antifungal activity of some agents involves the disruption of the fungal cell membrane by binding to ergosterol, a key component of the membrane. scielo.br Another possible mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of naphthyridine derivatives. Research on a series of 1,5-naphthyridine analogs, developed as novel bacterial topoisomerase inhibitors, has provided specific insights into how different substituents on the naphthyridine core influence antibacterial activity. nih.gov
These studies indicate that for optimal broad-spectrum antibacterial activity, substitutions are well-tolerated only within a narrow range at specific positions. nih.gov Key findings from SAR studies on 1,5-naphthyridine derivatives include:
C-2 Position: An alkoxy group (like methoxy) or a cyano (CN) group is preferred for potent activity. nih.gov
C-7 Position: The presence of a halogen (such as chlorine) or a hydroxyl group at this position appears to be favorable for antibacterial efficacy. nih.gov This finding is particularly relevant to the 7-chloro substitution in this compound.
Other Positions (C-3, C-4, C-8): Substitutions on the other carbons of the naphthyridine ring generally have a detrimental effect on activity. nih.gov
For other naphthyridine isomers, it has been noted that the introduction of a bromine atom at the C-6 position of a 7-methyl-1,8-naphthyridinone scaffold enhanced antibacterial activity. nih.gov Furthermore, in a series of thiazole-containing 1,8-naphthyridines, derivatives with a chloro substituent displayed the highest antimicrobial activity. nih.gov
Antiviral Research and Mechanistic Investigations
The naphthyridine scaffold is also a promising template for the development of antiviral agents, with notable activity against human immunodeficiency virus (HIV).
Several classes of naphthyridine derivatives have been identified as potent inhibitors of HIV-1 replication. A primary target for these compounds is the HIV-1 integrase enzyme, which is essential for inserting the viral DNA into the host cell's genome. nih.gov By inhibiting this enzyme, these compounds effectively halt the viral replication cycle.
Specific examples of anti-HIV naphthyridines include:
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives: These compounds target the allosteric site of HIV-1 integrase, promoting its aberrant multimerization and thereby inhibiting its function. nih.gov
8-Hydroxy- mdpi.comnih.govnaphthyridines: This class of compounds has been extensively studied as promising HIV-1 integrase inhibitors. researchgate.net
1,8-Naphthyridone derivatives: One such derivative has been shown to inhibit HIV-1 replication by targeting the Tat-mediated transcription process, which is a different mechanism from integrase inhibition. kuleuven.be
Naturally occurring naphthyridines have also shown antiviral potential. Aaptamine, a 1,6-naphthyridine alkaloid, displayed activity against HIV-1. mdpi.com Additionally, 1-methoxycanthin-6-one, a 1,5-naphthyridine alkaloid, was reported to have an effect against HIV. nih.gov
While the anti-HIV activity of naphthyridines is well-established, there is currently a lack of specific research in the reviewed literature detailing the activity of this compound or its direct derivatives against the Ebola virus. The discovery of small molecule inhibitors for the Ebola virus is an active area of research, but current efforts have focused on other chemical scaffolds. rsc.org
Table 2: Antiviral Activity of Naphthyridine Derivatives
| Compound Class | Virus Target | Proposed Mechanism of Action | Reference |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | HIV-1 | Allosteric inhibition of integrase | nih.gov |
| 8-Hydroxy- mdpi.comnih.govnaphthyridines | HIV-1 | Integrase inhibition | researchgate.net |
| 1,8-Naphthyridone derivative | HIV-1 | Inhibition of Tat-mediated transcription | kuleuven.be |
| Aaptamine (1,6-Naphthyridine) | HIV-1 | Not specified | mdpi.com |
| 1-Methoxycanthin-6-one (1,5-Naphthyridine) | HIV | Not specified | nih.gov |
Target Identification and Binding Modes
Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of several key protein kinases involved in cellular signaling. Optimization of screening hits has led to the discovery of novel 1,5-naphthyridine derivatives that selectively inhibit the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov For instance, certain aminothiazole and pyrazole derivatives of 1,5-naphthyridine are potent inhibitors of ALK5 autophosphorylation. nih.gov
Docking studies and X-ray crystallography have provided detailed insights into the binding modes of these compounds. The X-ray crystal structure of one such inhibitor in complex with human ALK5 confirmed the binding mode that had been proposed by docking studies, validating the computational models used in their design. nih.gov Molecular docking simulations are frequently used to understand the interactions between naphthyridine derivatives and their protein targets, helping to elucidate the binding modes. researchgate.netnih.gov
Anticancer Research
Naphthyridine derivatives have demonstrated a wide range of biological activities, including significant anticancer properties. nih.govnih.gov Their mechanisms of action are diverse, involving direct cytotoxicity to cancer cells and modulation of key signaling pathways that are often dysregulated in cancer.
Cytotoxic Mechanisms in Cell Lines (e.g., DNA alkylation, enzyme inhibition)
The cytotoxic effects of naphthyridine derivatives have been evaluated against various human cancer cell lines. nih.govnih.gov One of the key mechanisms underlying their anticancer activity is the inhibition of enzymes crucial for cancer cell survival and proliferation. Some naphthyridines have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication. nih.govnih.gov
Furthermore, derivatives of the related 7-chloroquinoline structure have demonstrated potent cytotoxic activity with submicromolar GI50 values across a broad panel of cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. mdpi.comnih.gov The cytotoxic activity of these compounds is often evaluated using the MTT assay to determine the IC50 values, which represent the concentration required to inhibit 50% of cell growth. nih.govmdpi.com For example, certain 2-phenyl-1,8-naphthyridin-4-one derivatives have shown more potent cytotoxicity than the established anticancer agent colchicine in human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov
| Compound/Derivative | Cell Line | IC50/GI50 Value | Reference |
| Naphthyridine Derivative 16 | HeLa | 0.7 µM | nih.govnih.gov |
| Naphthyridine Derivative 16 | HL-60 | 0.1 µM | nih.govnih.gov |
| Naphthyridine Derivative 16 | PC-3 | 5.1 µM | nih.govnih.gov |
| 7-Chloroquinolinehydrazone 16 | SR Leukemia Cells | 120 nM | mdpi.com |
| 5-(3-Chlorophenylamino)benzo[c] nih.govresearchgate.netnaphthyridine 1c | - | - | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., EGFR inhibition, protein kinase inhibition)
Derivatives of 1,5-naphthyridine are known to inhibit the activity of various protein kinases. researchgate.net Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, metastasis, and apoptosis, making it a critical target in cancer therapy. nih.govchemrxiv.org Naphthyridine-based compounds have been developed as covalent inhibitors of both oncogenic (L858R, ex19del) and resistant (T790M) EGFR mutants. nih.gov
In addition to EGFR, other protein kinases are also targeted by naphthyridine derivatives. For example, a series of 5-(3-chlorophenylamino)benzo[c] nih.govresearchgate.netnaphthyridine derivatives were synthesized and found to be highly selective inhibitors of Casein Kinase 2 (CK2). nih.gov One compound, 1c, exhibited stronger CK2 inhibitory activity than the known inhibitor silmitasertib. nih.gov This inhibition was shown to modulate the Akt1(ser129)-GSK-3β(ser9)-Wnt/β-catenin signaling pathway, which is crucial for cancer cell stemness. nih.gov The inhibition of such pathways can lead to decreased expression of stemness markers and ultimately suppress tumor growth. nih.gov
SAR Studies for Anticancer Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of naphthyridine derivatives. rjraap.comresearchgate.net These studies have revealed that the nature and position of substituents on the naphthyridine ring system significantly influence their cytotoxic activity. nih.govnih.gov
For a series of 2-phenyl-1,8-naphthyridin-4-ones, 3D-QSAR models indicated that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with the C-2 naphthyl ring, are important for cytotoxicity. nih.govnih.gov It was also observed that methyl substitution at the C-6 or C-7 positions generally resulted in higher activity compared to substitution at the C-5 position. nih.gov Conversely, compounds with two methyl groups at both the C-5 and C-7 positions, or with no substitution at these positions, were substantially less active. nih.gov SAR studies also suggest that the introduction of electronegative groups at certain positions could enhance biological activity. nih.gov For 7-chloroquinoline hydrazones, SAR analysis has been instrumental in identifying compounds with potent antiproliferative activity against a wide array of cancer cell lines. mdpi.comnih.gov
Anti-inflammatory Properties and Cellular Pathways
In addition to their anticancer effects, various naphthyridine derivatives exhibit significant anti-inflammatory properties. researchgate.net This dual activity makes them particularly interesting candidates for further development, as inflammation is a key component in the tumor microenvironment.
Modulation of Inflammatory Mediators
Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess both cytotoxic and anti-inflammatory properties. nih.gov In in vitro and in vivo models, these compounds have demonstrated the ability to modulate the production of pro-inflammatory cytokines.
For example, the derivative 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34) was found to be a potent inhibitor of inflammatory markers in a lipopolysaccharide (LPS)-treated mouse dendritic cell model. nih.gov It significantly downregulated the secretion of key inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in murine splenocytes and THP-1 cells. nih.gov In a non-human in vivo model, this compound led to a significant inhibition of TNF-α, IL-1β, IL-6, and Macrophage Inflammatory Protein-1 alpha (MIP-1-α). nih.gov
In Vitro and Animal Model Studies
Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant biological effects in various preclinical models. Studies primarily focus on evaluating their therapeutic potential against infectious diseases. For instance, a series of 1,5-naphthyridine compounds, designed as analogs of the antimalarial drug primaquine, were tested for their efficacy.
In in vitro assays, these compounds exhibited potent activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. Notably, many of the tested derivatives showed superior activity compared to chloroquine, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) under 0.11 μM, whereas chloroquine's IC₅₀ was 0.31 μM nih.gov.
Animal model studies have further substantiated these findings. In mice infected with a malarial strain, the 1,5-naphthyridine derivatives were administered intraperitoneally. The efficacy was measured by the 50% effective dose (ED₅₀), which is the dose that leads to a 50% reduction in parasites. These in vivo tests confirmed the antimalarial potential of the scaffold nih.gov. Another study involving a Rhesus monkey model infected with P. cynomolgi sporozoites found that a 2-hydroxy-4-(5-isopropylaminopentylamino)-1,5-naphthyridine derivative was curative at a dosage of 10.0 mg/kg dtic.mil.
| Compound Type | Target Organism | Metric | Result | Reference Compound | Reference Result |
|---|---|---|---|---|---|
| 1,5-Naphthyridine Analogs | P. falciparum (W2 strain) | IC₅₀ | ≤ 0.11 μM | Chloroquine | 0.31 μM nih.gov |
Other Significant Biological Activities and Mechanistic Considerations
The interest in 1,5-naphthyridine derivatives as antimalarial agents stems from their structural similarity to established drugs like the 4- and 8-aminoquinolines dtic.mil. The mechanism of action for some antimalarial drugs, such as primaquine, is believed to involve binding to the parasite's DNA and altering its properties nih.gov. While primaquine itself is not active against P. falciparum strains in vitro, its 1,5-naphthyridine analogs demonstrate potent activity, suggesting a distinct or modified mechanism of action nih.gov.
The development of these compounds aims to improve upon the therapeutic index of existing treatments. For example, primaquine can cause serious side effects like acute hemolysis in individuals with glucose 6-phosphate dehydrogenase (G6PD) deficiency. Research into 1,5-naphthyridine derivatives is partly driven by the need for effective replacements with better safety profiles nih.gov. Synthetic efforts have focused on creating various analogs, including 2-alkoxy, 6-alkoxy, and 2,6-dialkoxy-4-amino-1,5-naphthyridines, to optimize prophylactic antimalarial activity dtic.mil.
Derivatives of the closely related 1,8-naphthyridine scaffold have been extensively investigated as ligands for cannabinoid receptors, particularly the CB2 receptor, which is highly expressed in immune cells.
CB2 Receptor Ligands: A series of 1,8-naphthyridin-2(1H)-one-3-carboxamides have been identified as potent and highly selective CB2 receptor ligands, with affinities in the nanomolar range nih.gov. The functional activity of these compounds (whether they act as agonists or antagonists/inverse agonists) appears to be controlled by the substituents at the C-6 position of the naphthyridine core nih.gov. For example, certain substitutions can lead to agonist properties, as demonstrated by the concentration-dependent inhibition of human basophil activation, while other substitutions result in antagonist or inverse agonist behavior nih.govnih.gov.
Molecular modeling studies suggest that these ligands bind within the CB2 receptor. The difference in their pharmacological effect may relate to their ability or inability to affect the "Toggle Switch" W6.48(258) transition, a key conformational change in the receptor's activation state nih.gov. Fluorescently-tagged versions of these ligands have been developed as research tools to better understand CB2 receptor signaling and expression nih.govresearchgate.net. One such fluorescent ligand, compound 32 , showed a high binding affinity (pKi = 6.33) for the human CB2 receptor and over 21-fold selectivity compared to the CB1 receptor nih.gov.
| Scaffold | Receptor Target | Activity Type | Key Finding |
|---|---|---|---|
| 1,8-Naphthyridin-2(1H)-one-3-carboxamide | Cannabinoid Receptor 2 (CB2) | Selective Ligand (Agonist or Antagonist) | Substituents at the C-6 position control functional activity. nih.gov |
| Fluorescent 1,8-Naphthyridine Derivative (Compound 32) | Cannabinoid Receptor 2 (CB2) | High-Affinity Selective Ligand | Demonstrated a pKi of 6.33 and >21-fold selectivity over CB1 receptor. nih.gov |
Certain naphthyridine derivatives have shown significant antioxidant properties. In a free radical scavenging assay using DPPH (2,2-diphenyl-1-picrylhydrazyl), a series of spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety exhibited notable antioxidant activity nih.gov.
The mechanism of antioxidant activity for phenolic compounds, which is relevant to the "3-ol" structure of the parent compound, often involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is key to its antioxidant capacity. This stability can be enhanced by factors such as intramolecular hydrogen bonding and the delocalization of the unpaired electron across the molecule's structure nih.gov. Structure-activity relationship (SAR) studies of 1,8-naphthyridine derivatives found that the presence of electron-withdrawing groups, such as chloro and nitro groups, on an attached phenyl ring improved their activity nih.gov. For instance, one derivative showed an IC₅₀ value of 17.68±0.76 μg/mL in the DPPH assay, which was comparable to the standard antioxidant ascorbic acid (IC₅₀=15.16±0.43 μg/mL) nih.gov.
Naphthyridine derivatives are known to interact with DNA, a mechanism central to their antimicrobial activities. The antibacterial drug nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, functions by selectively and reversibly blocking bacterial DNA replication through the inhibition of the A subunit of DNA gyrase nih.gov.
More specific DNA interactions have also been studied. A chloro-substituted 2-amino-1,8-naphthyridine (ClNaph) was developed as a highly selective and strong binder for an orphan cytosine base located opposite an abasic (AP) site within a DNA duplex mdpi.com. This ligand is capable of forming a pseudo-base pair with the target cytosine. When this naphthyridine derivative was conjugated with the fluorescent dye thiazole orange, it acted as a "light-up" probe, signaling its binding to the target DNA structure mdpi.com. This demonstrates a precise mode of DNA interaction and recognition by a chlorinated naphthyridine scaffold.
The naphthyridine framework has proven to be a versatile scaffold for designing inhibitors of various enzymes.
Alkaline Phosphatase (ALP) and Carbonic Anhydrase (CA): A series of nih.govnih.gov-Naphthyridine derivatives were evaluated as dual inhibitors of these two enzyme families, which are implicated in bone disorders like rheumatoid arthritis nih.gov. Several compounds were potent inhibitors of CA isozymes (CA-II, CA-IX, CA-XII) and ALPs (b-TNAP, c-IAP), with IC₅₀ values in the low micromolar to nanomolar range. The most potent compounds were found to be hundreds of times more effective than standard inhibitors like Levamisole for ALP nih.gov.
Monoamine Oxidase B (MAO B): Derivatives of a related benzo[b] nih.govmdpi.comnaphthyridine scaffold were identified as MAO B inhibitors with potencies in the low micromolar range. The 1-(2-(4-fluorophenyl)ethynyl) analog achieved an IC₅₀ of 1.35 μM, comparable to the known inhibitor pargyline nih.gov.
Protein Farnesyltransferase (PFT): A class of 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives were developed as selective inhibitors of the PFT enzyme from the malaria parasite, with activities in the low nanomolar range. These compounds were more potent against the malaria PFT than the mammalian version of the enzyme nih.gov.
Applications of 7 Chloro 1,5 Naphthyridin 3 Ol and Its Functionalized Analogs in Research Non Clinical Context .
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating biological processes. The 1,5-naphthyridine (B1222797) core, with its nitrogen atoms capable of forming hydrogen bonds and its planar structure allowing for potential intercalation with biomolecules, presents a promising framework for the design of such probes.
Fluorescent Probes for Bioimaging
While there is no specific data found regarding the use of 7-Chloro-1,5-naphthyridin-3-ol as a fluorescent probe, the photophysical properties of other naphthyridine derivatives suggest potential in this area. For instance, certain 1,6-naphthyridin-7(6H)-ones have been investigated as fluorescent nucleoside analogues, exhibiting solvatochromism and large Stokes shifts, which are desirable characteristics for bioimaging agents mdpi.com. The fluorescence of these compounds is often linked to intramolecular proton transfer mechanisms mdpi.com.
Furthermore, some naphthyridine derivatives have been developed as near-infrared fluorescent probes for imaging mitochondrial nucleic acids. These probes can exhibit an "OFF-ON" fluorescence response upon binding to DNA or RNA, a crucial feature for reducing background noise in imaging applications. The development of such probes highlights the potential of the broader naphthyridine class in creating sophisticated tools for cellular imaging.
It is conceivable that functionalization of the This compound core could lead to novel fluorescent probes. The chloro- and hydroxyl- groups provide handles for synthetic modification to attach fluorophores or targeting moieties.
Affinity Probes for Target Identification
Affinity-based probes are instrumental in identifying the cellular targets of bioactive compounds. The 1,5-naphthyridine scaffold can serve as a core structure for developing such probes. Although no specific examples involving This compound were identified, the general principles of affinity probe design can be applied. By attaching a reactive group (like a photo-activatable cross-linker) and a reporter tag (such as biotin or a fluorescent dye) to the naphthyridine core, researchers could potentially capture and identify its binding partners within a cellular context.
Utility in Materials Science and Photophysics
The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it an attractive building block for advanced materials with interesting photophysical and electronic properties.
Luminescent Properties and Sensor Development
The 1,5-naphthyridine framework has been utilized in the development of luminescent materials, particularly in the context of metal complexes. For example, europium(III) complexes incorporating 1,5-naphthyridine derivatives with diphenylphosphoryl groups have been synthesized and show promise for applications in bioimaging and pH sensing due to their photoluminescent properties mdpi.com. The emission energies of copper complexes with phosphino-1,5-naphthyridine ligands can be tuned across the visible spectrum, which is valuable for designing emissive materials google.com.
While the luminescent properties of This compound itself have not been detailed in the available literature, its structure suggests potential for coordination with metal ions, which could lead to the development of novel luminescent materials and sensors.
Applications in Organic Electronics
The 1,5-naphthyridine moiety has been recognized for its potential in organic electronics, including organic light-emitting diodes (OLEDs), semiconductors, and solar cells mdpi.comgoogle.com. The electron-accepting nature of the 1,5-naphthyridine core makes it a suitable component for electron-transport materials in these devices google.com.
Research on 4,8-substituted 1,5-naphthyridines has demonstrated their potential as multifunctional organic semiconductor materials. These compounds can emit blue fluorescence and possess suitable electron affinities for use as electron-transport materials and excellent ionization potentials for hole-injecting/hole-transport applications.
Heteroleptic platinum(II) complexes featuring 4-hydroxy-1,5-naphthyridine ligands have been successfully employed in the construction of white organic light-emitting diodes (WOLEDs) mdpi.com. This underscores the utility of the 1,5-naphthyridine scaffold in creating materials for advanced lighting and display technologies. The presence of the chloro-substituent on This compound could be leveraged to tune the electronic properties of such materials.
| Potential Application Area | Relevant 1,5-Naphthyridine Derivative Type | Key Properties & Research Findings |
| Organic Light-Emitting Diodes (OLEDs) | 4-Hydroxy-1,5-naphthyridine ligands in Platinum(II) complexes | Employed in the construction of multilayer White OLEDs (WOLEDs) mdpi.com. |
| Organic Semiconductors | 4,8-Substituted 1,5-naphthyridines | Exhibit blue fluorescence and suitable electron affinities and ionization potentials for electron and hole transport materials. |
| Solar Cells | General 1,5-Naphthyridine scaffold | Mentioned as a potential application area for 1,5-naphthyridine derivatives mdpi.comgoogle.com. |
Role in Analytical Chemistry
In the realm of analytical chemistry, 1,5-naphthyridine derivatives are primarily recognized for their role as ligands mdpi.comgoogle.com. The nitrogen atoms in the rings can chelate with various metal ions, leading to the formation of stable complexes. This property can be exploited for several analytical purposes, including:
Metal Ion Detection: Functionalized 1,5-naphthyridines can be designed as selective colorimetric or fluorometric sensors for specific metal ions. The binding event would induce a change in the spectroscopic properties of the molecule, allowing for qualitative and quantitative analysis.
Ligands in Catalysis: The ability to form stable metal complexes makes 1,5-naphthyridine derivatives potential ligands for various catalytic reactions. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the naphthyridine core.
While specific analytical methods employing This compound have not been documented, its structure is amenable to functioning as a bidentate ligand, opening avenues for its exploration in these areas of analytical chemistry.
As Ligands in Analytical Reagents
The general class of 1,5-naphthyridines has been recognized for its ability to form complexes with various metal ions, a property that is fundamental to their use as ligands in analytical chemistry. mdpi.commdpi.com The nitrogen atoms within the naphthyridine ring system can act as donor atoms, enabling the chelation of metal ions. The substituent groups on the naphthyridine core, such as the chloro and hydroxyl moieties in this compound, can further influence the stability and selectivity of these metal complexes.
While specific studies detailing the use of this compound as a ligand in analytical reagents are not prominent in the available literature, the foundational chemistry of 1,5-naphthyridines suggests a theoretical potential for such applications. Functionalized 1,5-naphthyridine derivatives have been synthesized and investigated for their coordination chemistry, which forms the basis for their potential use in areas such as:
Metal Ion Detection: As ligands, they could potentially be used in the development of chromogenic or fluorogenic sensors for the detection of specific metal ions. The formation of a complex between the ligand and a metal ion can lead to a measurable change in the spectroscopic properties of the molecule.
Solvent Extraction: The ability to selectively bind to certain metal ions could be harnessed for the separation and preconcentration of trace metals from complex matrices.
Catalysis: While not strictly an analytical application, the use of 1,5-naphthyridine-metal complexes as catalysts is an area of research, and the analytical techniques used to study these catalytic processes are relevant.
It is important to reiterate that these are potential applications based on the general properties of the 1,5-naphthyridine scaffold, and specific research on this compound for these purposes is not currently well-documented.
Future Perspectives and Research Challenges for 7 Chloro 1,5 Naphthyridin 3 Ol Chemistry
Emerging Synthetic Strategies and Sustainable Chemistry
The synthesis of 1,5-naphthyridine (B1222797) derivatives is continually evolving, with a strong emphasis on improving efficiency, safety, and environmental impact. mdpi.com Future efforts will likely concentrate on refining existing methods and introducing novel technologies to streamline the production of 7-chloro-1,5-naphthyridin-3-ol and its analogs.
Green Chemistry Approaches in Naphthyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including naphthyridines. tandfonline.com Future research is expected to focus on developing more environmentally benign methods that minimize waste and avoid hazardous materials. Key areas of development include:
Catalyst-Free Reactions: Exploring one-pot, multi-component domino reactions that proceed under catalyst-free conditions to simplify procedures and reduce metal waste. rsc.org
Benign Solvents: Shifting from traditional organic solvents to greener alternatives like ethanol (B145695) or water, which significantly reduces the environmental footprint of the synthesis. rsc.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and enhance the efficiency of cyclization and other key synthetic steps. researchgate.net This method offers a cleaner and more efficient alternative to conventional heating.
| Green Chemistry Principle | Application in Naphthyridine Synthesis | Potential Benefit |
| Atom Economy | Multi-component reactions where most atoms from reactants are incorporated into the final product. | Reduced waste, increased efficiency. |
| Safer Solvents & Reagents | Use of water, ethanol, or solvent-free conditions. tandfonline.comrsc.org | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave-assisted reactions to shorten reaction times and lower energy consumption. | Faster synthesis, lower operational costs. |
| Catalysis | Development of reusable catalysts or catalyst-free pathways. rsc.org | Minimized metal contamination and waste. |
Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, is poised to revolutionize the synthesis of pharmaceutical compounds by offering precise control over reaction parameters. researchgate.net This technology presents a safer, more efficient, and scalable alternative to traditional batch methods. nih.gov For the synthesis of this compound, the adoption of automated flow systems could:
Enhance Safety: Safely handle hazardous reagents and intermediates by generating them in-situ and minimizing their accumulation. syrris.com This is particularly relevant for potentially energetic reactions like diazotation. nih.govsoci.org
Improve Efficiency and Yield: Enable rapid optimization of reaction conditions (temperature, pressure, flow rate) to maximize yield and purity. researchgate.net
Facilitate Scalability: Bridge the gap between laboratory-scale synthesis and industrial production by allowing for continuous manufacturing without extensive re-optimization. nih.govsyrris.com
Enable Library Synthesis: Integrate with automated liquid handling and purification systems to rapidly generate libraries of this compound derivatives for screening. chemanager-online.com
Exploration of Novel Biological Targets and Therapeutic Areas
The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While the specific activities of this compound are still under extensive investigation, its structural analogs have shown promise in numerous therapeutic areas. Future research will likely focus on screening this compound and its derivatives against novel targets to uncover new therapeutic potential.
Promising areas for exploration include:
Antiparasitic Agents: Building on the demonstrated antileishmanial activity of substituted 1,5-naphthyridines, which target the essential parasite enzyme DNA topoisomerase I. nih.gov The scaffold could also be explored for activity against other parasites, such as Plasmodium falciparum, the causative agent of malaria. nih.gov
Antiviral and Antibacterial Agents: The structural similarity to quinoline-based drugs suggests potential applications in treating infectious diseases. nih.govresearchgate.net
Oncology: Many naphthyridine derivatives have shown antiproliferative activity, making cancer a key area for future investigation. nih.govencyclopedia.pub
Neurodegenerative Diseases: Derivatives of related benzonaphthyridines have been identified as inhibitors of monoamine oxidase B (MAO-B), a target relevant to Alzheimer's disease. mdpi.comresearchgate.net
Advancements in Computational Modeling for Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. In the context of this compound, these techniques can accelerate the design and optimization of new derivatives with enhanced potency and selectivity. Future applications will likely involve:
Molecular Docking: Simulating the binding of this compound analogs to the active sites of known biological targets (e.g., kinases, topoisomerases, viral proteins) to predict binding affinity and guide the design of more potent inhibitors. researchgate.net
Pharmacophore Modeling: Identifying the key structural features of the naphthyridine scaffold responsible for its biological activity. This information can be used to design new molecules with improved drug-like properties.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before their synthesis, thereby reducing the time and cost associated with failed candidates.
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel biological activities for this compound derivatives can be significantly accelerated by combining combinatorial chemistry with high-throughput screening (HTS). nih.gov
Combinatorial Chemistry: This approach allows for the rapid synthesis of large, diverse libraries of related compounds by systematically modifying different positions on the this compound core. This can be facilitated by the automated synthesis platforms discussed previously. nih.gov
High-Throughput Screening (HTS): HTS uses automation and robotics to test thousands of compounds against a specific biological target in a short period. nih.gov By screening a combinatorial library derived from this compound, researchers can quickly identify "hit" compounds with desired biological activity. nih.gov This integration creates a powerful engine for lead discovery, enabling the exploration of a vast chemical space to identify compounds for new therapeutic applications.
Challenges in Scaling Up Synthesis for Broader Research Applications
While novel synthetic methods promise efficiency at the lab scale, translating these to multi-kilogram production for extensive preclinical and clinical studies presents significant challenges. The synthesis of a functionalized heterocycle like this compound likely involves a multi-step process with several key hurdles:
Cost of Goods: The price of starting materials, reagents, and catalysts can become prohibitive at a large scale, necessitating the development of more economical synthetic routes.
Process Safety: Reactions that are manageable in a laboratory fume hood, such as those involving hazardous reagents like phosphorus oxychloride or potentially unstable intermediates like diazonium salts, require rigorous safety assessments and specialized equipment for large-scale production. nih.govsoci.org
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive for large quantities. Developing robust crystallization or extraction procedures is crucial for achieving high purity on an industrial scale.
Regulatory Compliance: Large-scale synthesis must adhere to Good Manufacturing Practices (GMP), which imposes strict controls on starting materials, equipment, processes, and documentation.
Addressing these challenges through the adoption of technologies like flow chemistry and the development of more efficient, "greener" synthetic pathways will be critical for unlocking the full research and therapeutic potential of this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
